molecular formula C10H7Br2FN2O2 B12761242 Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide CAS No. 84044-36-0

Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide

Cat. No.: B12761242
CAS No.: 84044-36-0
M. Wt: 365.98 g/mol
InChI Key: JPIUMANCTCJJJR-UHFFFAOYSA-N
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Description

Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide is a halogenated quinoxaline derivative characterized by bromomethyl groups at positions 2 and 3, a fluorine atom at position 6, and a 1,4-dioxide moiety. This compound is synthesized via bromination of methyl-substituted quinoxaline precursors, followed by halogen substitution (). Its structural framework is analogous to other quinoxaline-1,4-dioxide derivatives, which are known for antimicrobial, antitumor, and fluorescence applications .

Properties

CAS No.

84044-36-0

Molecular Formula

C10H7Br2FN2O2

Molecular Weight

365.98 g/mol

IUPAC Name

2,3-bis(bromomethyl)-6-fluoro-4-oxidoquinoxalin-1-ium 1-oxide

InChI

InChI=1S/C10H7Br2FN2O2/c11-4-9-10(5-12)15(17)8-3-6(13)1-2-7(8)14(9)16/h1-3H,4-5H2

InChI Key

JPIUMANCTCJJJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N(C(=C([N+]2=O)CBr)CBr)[O-]

Origin of Product

United States

Preparation Methods

Core Quinoxaline Formation

The synthesis begins with 6-fluoro-benzene-1,2-diamine as the starting material. This diamine reacts with 1,4-dibromobutane-2,3-dione in dichloromethane (DCM) under ambient conditions to form the quinoxaline core. The reaction proceeds via cyclocondensation, yielding 2,3-bis(bromomethyl)-6-fluoroquinoxaline as an intermediate.

Reaction Conditions :

Optimization and Characterization

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the reaction. For example, BTP-quinoxaline derivatives (structurally related compounds) are synthesized by mixing intermediates with basic alumina and subjecting them to microwave radiation (490 watts, 120°C) for 30 minutes. This method improves yield and reduces side reactions.

Analytical Data

The compound is characterized using:

  • Melting Point : 180–190°C (decomposition)
  • Spectroscopy :
    • ¹H NMR : Peaks at δ 5.81–5.82 (d, J = 47 Hz, CH₂Br) and δ 7.91–8.33 (aromatic protons).
    • ¹³C NMR : Signals at δ 83.7 (CH₂Br) and δ 140–150 (quinoxaline carbons).
  • Mass Spectrometry : Molecular ion peak at m/z 347.99 (C₁₀H₈Br₂FN₂O₂).

Comparative Synthesis Table

Step Reagents/Conditions Yield Key Reference
Core Formation 6-Fluoro-benzene-1,2-diamine + 1,4-dibromobutane-2,3-dione (DCM, RT) 90–95%
Oxidation H₂O₂ or mCPBA (Acetic acid, 50–60°C) ~85%
Microwave-Assisted Basic alumina, K₂CO₃, MW (490W, 30 min) 95%

Research Findings and Challenges

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., fluoro at the 6-position) enhances reactivity during bromination but complicates subsequent halogen exchange reactions (e.g., fluorination).
  • Biological Relevance : Derivatives like 6-fluoro-2,3-bis(bromomethyl)quinoxaline 1,4-dioxide exhibit antimicrobial activity, particularly against Gram-positive bacteria (MIC: 0.39–0.78 µg/mL).
  • Stability Issues : The compound decomposes above 190°C, necessitating careful handling during purification.

Critical Considerations

  • Solvent Choice : DCM is preferred for its ability to dissolve both aromatic diamines and dibromobutane-2,3-dione without side reactions.
  • Oxidation Control : Over-oxidation can lead to unwanted byproducts; precise stoichiometry of H₂O₂ is crucial.

Chemical Reactions Analysis

Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have enhanced biological activity.

    Reduction: Reduction reactions can convert the N-oxide group to an amine, altering the compound’s reactivity and biological properties.

    Substitution: The bromomethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. .

Scientific Research Applications

Biological Activities

Quinoxaline derivatives are known for their significant biological activities, including:

  • Antimicrobial Activity : Quinoxaline derivatives have shown broad-spectrum antibacterial properties. For instance, certain derivatives have demonstrated high efficacy against Mycobacterium tuberculosis, with some exhibiting nearly complete growth inhibition .
  • Anticancer Potential : Research indicates that quinoxaline compounds can inhibit peroxiredoxins—enzymes involved in cellular redox regulation—leading to increased oxidative stress in cancer cells. This mechanism suggests potential applications in cancer therapy .
  • Antituberculosis Activity : Studies have highlighted the effectiveness of quinoxaline derivatives against multidrug-resistant strains of M. tuberculosis. Compounds like 2,3-bis(bromomethyl)-6-fluoro-quinoxaline-1,4-dioxide have been noted for their selective cytotoxicity against solid tumor cells under hypoxic conditions .

Therapeutic Applications

The therapeutic applications of quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide are extensive:

  • Cancer Treatment : Due to its ability to inhibit peroxiredoxins and induce oxidative stress in cancer cells, this compound is being explored as a potential anticancer agent .
  • Antimicrobial Agents : The compound's effectiveness against various bacterial strains positions it as a candidate for developing new antibiotics, particularly against resistant strains of bacteria .
  • Research in Redox Biology : Understanding how this compound interacts with cellular redox systems can provide insights into its potential use in treating diseases characterized by oxidative stress.

Case Study 1: Antimycobacterial Activity

A study investigated the antimycobacterial properties of quinoxaline derivatives against clinical isolates of M. tuberculosis. The results revealed that certain compounds exhibited high activity against the H37Rv strain, highlighting the importance of the N-oxide fragments in inhibiting mycobacterial growth .

Case Study 2: Anticancer Mechanisms

Research on the anticancer mechanisms of quinoxaline derivatives demonstrated their ability to induce apoptosis in cancer cell lines through the modulation of redox-sensitive signaling pathways. These findings suggest that quinoxaline compounds could be developed into novel chemotherapeutic agents .

Mechanism of Action

The mechanism of action of Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide involves its interaction with cellular components, such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites in DNA, leading to DNA damage and inhibition of replication. This mechanism is particularly relevant in its anticancer and antimicrobial activities. The molecular targets and pathways involved include DNA polymerases, topoisomerases, and various enzymes involved in DNA repair .

Comparison with Similar Compounds

Substituent Effects and Structural Variants

Key structural analogs differ in substituents at positions 2, 3, and 6, as outlined below:

Compound Name Substituents (Positions 2, 3, 6) Key Properties
Target Compound BrCH2, BrCH2, F Enhanced electron-withdrawing effects; potential antimicrobial activity
2,3-Bis(bromomethyl)-6-(trifluoromethyl)quinoxaline (9) BrCH2, BrCH2, CF3 Higher lipophilicity; increased susceptibility to deoxygenation
Quinocetone (3-Methyl-2-(3-phenylpropenoyl)quinoxaline-1,4-dioxide) CH3, propenoyl, – Animal growth promoter; distinct pharmacokinetic profile
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline Thiophene, thiophene, NO2 Fluorescent/chromophoric activity; crystallographically characterized
6-Bromo-2,3-bis(4-fluorophenyl)quinoxaline 4-Fluorophenyl, 4-fluorophenyl, Br Brominated aromatic substituents; no 1,4-dioxide moiety

Key Insights :

  • Electron-withdrawing groups (e.g., F, CF3, NO2) modulate stability and reactivity. For example, trifluoromethyl groups in compound 9 increase deoxygenation risk compared to the target compound’s fluorine .
  • Bromomethyl groups enable crosslinking or further functionalization, as seen in heterocyclic linker systems ().

Stability and Reactivity

  • 1,4-Dioxide Moietý Stability : Electron-withdrawing groups (e.g., CF3) accelerate deoxygenation, reducing stability. The target compound’s fluorine substituent may offer intermediate stability compared to CF3 or CH3 groups .
  • Halogen Reactivity : Bromomethyl groups facilitate nucleophilic substitution, enabling diverse derivatization (e.g., coupling with salicylic amides in ).

Regulatory and Environmental Considerations

Brominated compounds like 2,2-bis(bromomethyl)propane-1,3-diol (BMP) are restricted under RoHS due to toxicity (). However, the target compound’s specific bromine arrangement and lack of commercial use may exempt it from current regulations.

Biological Activity

Quinoxaline, 2,3-bis(bromomethyl)-6-fluoro-, 1,4-dioxide is a synthetic heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

Quinoxaline derivatives are characterized by a bicyclic structure containing nitrogen atoms. The specific compound features bromomethyl and fluoro substituents which enhance its chemical reactivity and biological properties. The synthesis typically involves bromination of 2,3-dimethylquinoxaline 1,4-dioxide using bromine in acetic acid with triethylamine as a base.

Biological Activities

The biological activity of quinoxaline derivatives is extensive, with significant implications in antimicrobial, anticancer, and antiparasitic applications.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit potent antimicrobial properties. A study synthesized various derivatives of 2,3-bis(bromomethyl)quinoxaline and evaluated their activity against multiple bacterial strains. Notably:

  • Derivative 1g (with a trifluoromethyl group) showed high activity against Gram-positive bacteria.
  • Derivative 1c (with a fluoro-group) demonstrated a broad antifungal spectrum.
  • Derivative 1k exhibited activity against Gram-negative bacteria .

Table 1 summarizes the antimicrobial efficacy of selected derivatives:

DerivativeActivity TypeTarget OrganismsMIC (µg/mL)
1gAntibacterialGram-positive bacteria< 0.5
1cAntifungalVarious fungi< 1.0
1kAntibacterialGram-negative bacteria< 2.0

Anticancer Potential

Quinoxaline derivatives have also shown promise in cancer therapy. The compound acts as an inhibitor of peroxiredoxins, enzymes involved in cellular redox regulation. This inhibition can lead to increased oxidative stress within cancer cells, potentially enhancing the effectiveness of other therapeutic agents .

A recent study highlighted that certain quinoxaline derivatives exhibited selective cytotoxicity against solid tumor cells under hypoxic conditions, indicating their potential as anticancer agents .

The mechanisms through which quinoxaline derivatives exert their biological effects are multifaceted:

  • Oxidative Stress Induction : By inhibiting peroxiredoxins, these compounds can increase oxidative stress in cells, which may lead to apoptosis in cancerous cells.
  • Nucleophilic Substitution : The bromomethyl groups allow for nucleophilic substitution reactions, enabling the formation of various biologically active derivatives.
  • Interaction with Biological Molecules : Preliminary studies suggest that quinoxaline interacts with specific active site residues in enzymes like peroxiredoxin through both non-covalent and covalent modifications.

Case Studies

Several studies have documented the efficacy of quinoxaline derivatives:

  • Study on Antimicrobial Activity : A comprehensive evaluation of twelve derivatives revealed that modifications at the 6-position significantly influenced antibacterial and antifungal activities .
  • Cancer Research : Investigations into the cytotoxic effects of quinoxaline derivatives demonstrated significant activity against various cancer cell lines, with some compounds showing better results than established chemotherapy agents .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2,3-bis(bromomethyl)-6-fluoroquinoxaline 1,4-dioxide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation of 1,2-diketones with fluorinated diamine precursors under reflux conditions. For example, Ishikawa et al. (2012) optimized bromination using N-bromosuccinimide (NBS) in carbon tetrachloride, achieving yields >75% under controlled light and temperature (40–50°C) . Key variables include solvent polarity (e.g., DMF vs. CCl₄), stoichiometry of brominating agents, and reaction time. Characterization via ¹H/¹³C NMR and X-ray crystallography is critical to confirm regioselectivity .

Q. What analytical techniques are essential for characterizing the structural and purity profile of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., fluorination at C6, bromomethyl groups at C2/C3) and confirms N-oxide formation .
  • X-ray Crystallography : Resolves steric effects of bromomethyl groups and planarity of the quinoxaline ring .
  • HPLC-MS : Quantifies purity (>95% required for biological assays) and detects trace byproducts (e.g., debrominated derivatives) .

Q. How does the solubility of this compound in common solvents impact experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at 20–25 mg/mL. For in vitro assays, stock solutions in DMSO should be filter-sterilized (0.22 µm) and diluted to <1% DMSO to avoid cytotoxicity . Solubility data must be validated via UV-Vis spectroscopy at λmax ≈ 320 nm .

Advanced Research Questions

Q. What mechanistic insights explain the preference for double nucleophilic substitution over cyclization in reactions with amines?

  • Methodological Answer : NMR and computational studies reveal that the N-oxide groups stabilize transition states for bimolecular nucleophilic substitution (SN2) via electron withdrawal, disfavoring intramolecular cyclization. For example, Pearson et al. (2005) demonstrated that reactions with primary amines (e.g., ethylamine) yield bis-alkylated products, while non-N-oxide analogs undergo cyclization. X-ray structures show steric hindrance from bromomethyl groups further suppresses ring closure .

Q. How do structural modifications (e.g., fluorination, bromomethyl groups) correlate with antimicrobial activity in quinoxaline 1,4-dioxides?

  • Methodological Answer : Fluorination at C6 enhances membrane permeability in Gram-negative bacteria by increasing lipophilicity (logP ≈ 2.5). Bromomethyl groups act as alkylating agents, disrupting DNA replication. Comparative studies show MIC values for E. coli drop from 128 µg/mL (non-fluorinated analogs) to 16 µg/mL for the 6-fluoro derivative . Structure-activity relationships (SAR) should be validated via isogenic bacterial strains and cytotoxicity assays (e.g., HepG2 cells) .

Q. How can contradictions in reported biological activity data (e.g., anticancer vs. antibacterial efficacy) be resolved?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., oxygen levels affecting N-oxide redox activity). For example, under hypoxic conditions, the compound exhibits selective cytotoxicity in HT-29 colon cancer cells (IC₅₀ = 8 µM) via ROS generation, while normoxic conditions favor antibacterial action. Researchers must standardize assay parameters (O₂ levels, exposure time) and use orthogonal assays (e.g., comet assay for DNA damage) .

Q. What strategies mitigate toxicity risks during handling, given its reactive bromomethyl groups?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent alkylation-induced skin/eye damage .
  • Engineering Controls : Conduct reactions in fume hoods with HEPA filters to capture HBr gas released during degradation .
  • Waste Disposal : Quench residual compound with 10% sodium thiosulfate to neutralize bromomethyl groups before disposal .

Q. What computational methods predict the reactivity of this compound in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron affinity of N-oxide groups and alkylation potential. Molecular docking (AutoDock Vina) predicts interactions with bacterial topoisomerase IV (binding energy ≤ -9.2 kcal/mol). Validation via mutational analysis (e.g., Ser79Ala in S. aureus GyrA) confirms target engagement .

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